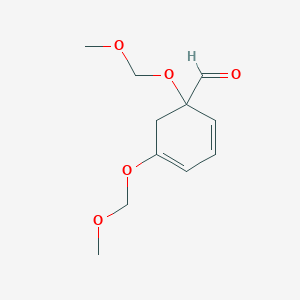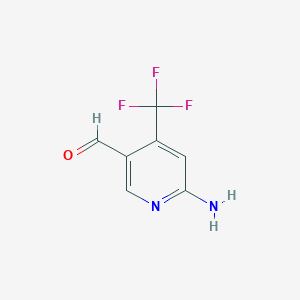
2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is an organosilicon compound that features a pyridine ring substituted with chlorine, fluorine, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine typically involves the halogenation of pyridine derivatives followed by silylation. One common method includes the reaction of 2-chloro-3-fluoropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Types of Reactions:
Substitution Reactions: The chlorine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, often with organometallic reagents or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the pyridine ring.
Silylation and Desilylation: The trimethylsilyl group can be removed or replaced under acidic or basic conditions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for selective oxidation.
Acids/Bases: Strong acids or bases are employed for silylation and desilylation reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent might yield a new pyridine derivative with an alkyl or aryl group replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in medicinal chemistry and materials science.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of fluorine and chlorine atoms can enhance the biological activity and metabolic stability of these compounds.
Industry: In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its ability to impart unique chemical and physical properties.
Mécanisme D'action
The mechanism by which 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine exerts its effects depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to the specific biological target it interacts with, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
2-Chloro-3-fluoropyridine: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
2-Chloro-4-(trimethylsilyl)pyridine: Similar but lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluoro-4-(trimethylsilyl)pyridine:
Uniqueness: 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is unique due to the combination of chlorine, fluorine, and trimethylsilyl groups on the pyridine ring. This unique substitution pattern provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
860296-22-6 |
|---|---|
Formule moléculaire |
C8H11ClFNSi |
Poids moléculaire |
203.71 g/mol |
Nom IUPAC |
(2-chloro-3-fluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClFNSi/c1-12(2,3)6-4-5-11-8(9)7(6)10/h4-5H,1-3H3 |
Clé InChI |
JZPHGISCKHRSLG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=NC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)


![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)



![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)



